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molecular formula C9H13N<br>C6H5CH2N(CH3)2<br>C9H13N B046912 N,N-Dimethylbenzylamine CAS No. 103-83-3

N,N-Dimethylbenzylamine

Cat. No. B046912
M. Wt: 135.21 g/mol
InChI Key: XXBDWLFCJWSEKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04059640

Procedure details

To a glass-lined, stainless steel microreactor were charged 2 ml of benzyl alcohol, 1 ml of trimethylamine, and carbon monoxide (900 psi). The reactor was shaken 5 hours at 200° C. A large yield of benzyldimethylamine was obtained.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][N:10](C)[CH3:11].[C]=O>>[CH2:1]([N:10]([CH3:11])[CH3:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^3:12|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
The reactor was shaken 5 hours at 200° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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